molecular formula C12H11ClN2O2 B215583 N-(3-chloro-4-cyanophenyl)oxolane-2-carboxamide

N-(3-chloro-4-cyanophenyl)oxolane-2-carboxamide

Cat. No. B215583
M. Wt: 250.68 g/mol
InChI Key: WISKMXRBQKYCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-cyanophenyl)oxolane-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription, which makes it a promising candidate for cancer therapy.

Mechanism of Action

CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis and ultimately results in the inhibition of protein synthesis, which is essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that CX-5461 can induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. CX-5461 has also been found to induce autophagy, a process by which cells recycle damaged or unwanted proteins and organelles.

Advantages and Limitations for Lab Experiments

CX-5461 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce DNA damage and activate the p53 pathway. However, CX-5461 also has limitations, including its poor solubility and stability, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on CX-5461, including the development of more stable and soluble analogs, the investigation of its potential use in combination with other cancer therapies, and the exploration of its effects on other cellular pathways. Additionally, further studies are needed to determine the optimal dosing and administration of CX-5461 for cancer therapy.

Synthesis Methods

The synthesis of CX-5461 involves a multi-step process that starts with the reaction of 3-chloro-4-cyanophenol with oxalyl chloride, followed by the addition of 2-amino-2-methyl-1-propanol to form the oxolane ring. The final step involves the reaction of the oxolane ring with 2-cyanoacetamide to form CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied for its potential use in cancer therapy. It has been found to be effective against a range of cancer cell lines, including breast, ovarian, and prostate cancer. CX-5461 is believed to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis.

properties

Product Name

N-(3-chloro-4-cyanophenyl)oxolane-2-carboxamide

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c13-10-6-9(4-3-8(10)7-14)15-12(16)11-2-1-5-17-11/h3-4,6,11H,1-2,5H2,(H,15,16)

InChI Key

WISKMXRBQKYCFA-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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